

Spectroscopic Profile of 5-Ethynyl-2-nitrophenol: A Technical Guide

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Compound of Interest

Compound Name: 5-Ethynyl-2-nitrophenol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for **5-ethynyl-2-nitrophenol**, a molecule of interest in various research and development domains. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from the closely related compound, 2-nitrophenol, and incorporates predicted values to offer a robust analytical profile. The information herein is intended to support compound identification, characterization, and quality control efforts.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **5-ethynyl-2-nitrophenol**. These predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the phenolic hydroxyl proton, and the acetylenic proton. The chemical shifts are influenced by the electron-withdrawing nitro group and the deshielding effect of the ethynyl group.

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Ar-H (adjacent to -OH)	7.2 - 7.4	d	~8-9
Ar-H (adjacent to -NO ₂)	8.0 - 8.2	d	~2-3
Ar-H (between -C \equiv CH and -NO ₂)	7.6 - 7.8	dd	~8-9, ~2-3
-OH	10.0 - 11.0	s (broad)	-
-C \equiv CH	3.0 - 3.5	s	-

¹³C NMR (Carbon NMR): The carbon NMR spectrum will reflect the different carbon environments in the molecule. The carbons attached to the electronegative oxygen and nitrogen atoms, as well as the sp-hybridized carbons of the ethynyl group, will have characteristic chemical shifts.

Carbon	Predicted Chemical Shift (δ , ppm)
C-OH	155 - 160
C-NO ₂	140 - 145
C-H (aromatic)	115 - 135
C (quaternary, aromatic)	120 - 140
C \equiv CH	80 - 85
C \equiv CH	75 - 80

Infrared (IR) Spectroscopy

The IR spectrum of **5-ethynyl-2-nitrophenol** is expected to exhibit characteristic absorption bands corresponding to its functional groups.

Functional Group	Vibrational Mode	Predicted Wavenumber (cm ⁻¹)
O-H (Phenol)	Stretching	3200 - 3600 (broad)
C≡C-H (Alkyne)	Stretching	~3300 (sharp)
C≡C (Alkyne)	Stretching	2100 - 2260 (weak to medium)
N-O (Nitro)	Asymmetric Stretching	1500 - 1550
N-O (Nitro)	Symmetric Stretching	1335 - 1370
C=C (Aromatic)	Stretching	1450 - 1600
C-H (Aromatic)	Bending (out-of-plane)	750 - 900

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. The exact mass can be used to confirm the elemental composition.

Parameter	Predicted Value
Molecular Formula	C ₈ H ₅ NO ₃
Molecular Weight	163.13 g/mol
(M) ⁺ •	m/z 163
Key Fragmentation Ions	[M-NO ₂] ⁺ •, [M-H-CO] ⁺ •

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Specific parameters may need to be optimized based on the instrumentation and sample characteristics.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **5-ethynyl-2-nitrophenol** in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
 - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
 - Process the data with Fourier transformation, phasing, and baseline correction.
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Set the spectral width to cover the expected chemical shift range (e.g., 0-180 ppm).
 - A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
 - Process the data similarly to the ^1H NMR spectrum.

IR Spectroscopy

- Sample Preparation:
 - Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
 - Thin Film: Dissolve the sample in a volatile solvent and deposit a thin film onto a suitable IR-transparent window (e.g., NaCl plates).
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:

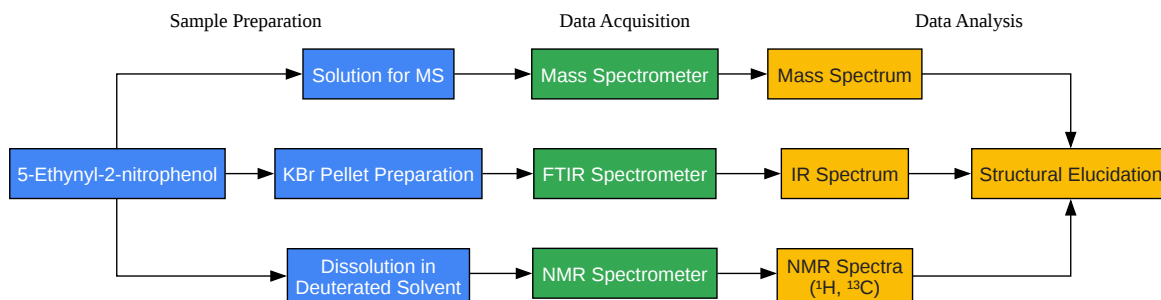
- Record a background spectrum of the empty sample compartment or the KBr pellet/window.
- Record the sample spectrum over the mid-IR range (typically 4000-400 cm^{-1}).
- The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry

- **Sample Introduction:** Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI, the sample is typically introduced through a direct insertion probe or a gas chromatograph. For ESI, the sample is dissolved in a suitable solvent and infused into the ion source.
- **Instrumentation:** Employ a mass spectrometer capable of high-resolution mass analysis (e.g., Time-of-Flight (TOF), Orbitrap).
- **Data Acquisition:**
 - Acquire a full scan mass spectrum to identify the molecular ion and major fragment ions.
 - If necessary, perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation information for structural elucidation.

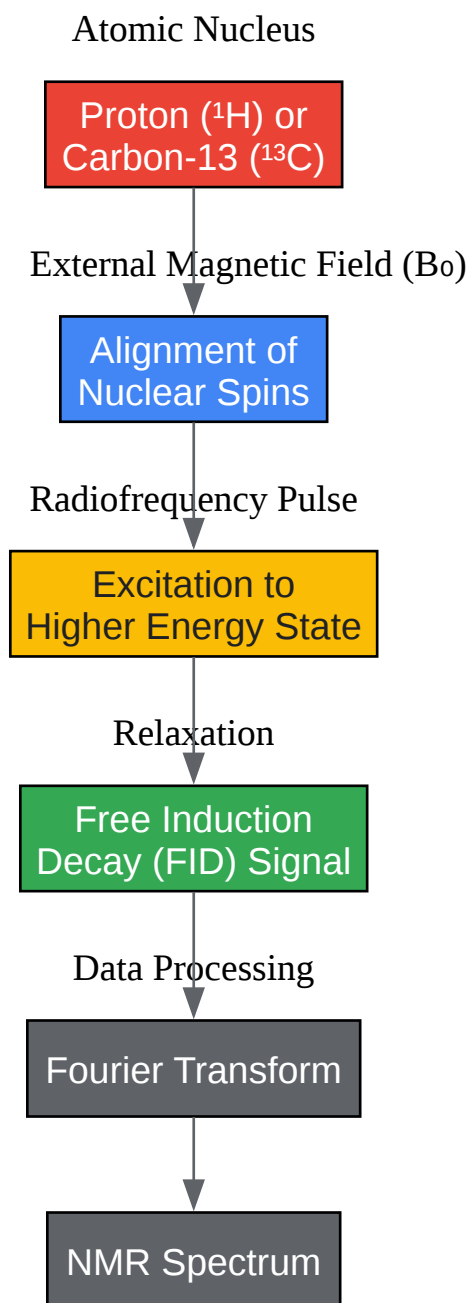
Visualizations

The following diagrams illustrate the general workflows for spectroscopic analysis.



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Caption: General workflow for spectroscopic analysis.



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